2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol
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Overview
Description
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol is a chemical compound known for its unique structure and properties. It is a Schiff base derived from the condensation of 3,4-dichloroaniline and 6-methoxysalicylaldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 3,4-dichloroaniline and 6-methoxysalicylaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol
- 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-4-methoxyphenol
- 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol
Uniqueness
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of both methoxy and dichlorophenyl groups provides a distinct set of chemical and physical properties compared to similar compounds .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-10-5-6-11(15)12(16)7-10/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHMPMDJNAWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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